![molecular formula C9H12N2O6 B584035 [3'-13C]Uridine CAS No. 478511-14-7](/img/structure/B584035.png)

[3'-13C]Uridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

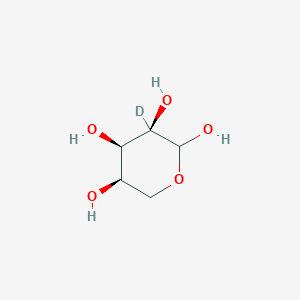

Uridine is a glycosylated pyrimidine analog containing uracil attached to a ribose ring (or more specifically, a ribofuranose) via a β-N1-glycosidic bond . It is one of the five standard nucleosides which make up nucleic acids, the others being adenosine, thymidine, cytidine, and guanosine .

Synthesis Analysis

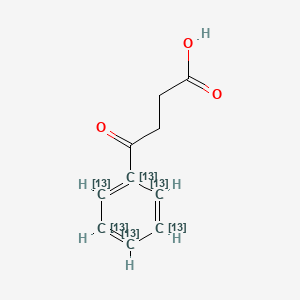

The synthesis of uridine involves the condensation of K13CN with d-erythrose using a modification of the Kiliani–Fischer synthesis .Molecular Structure Analysis

The molecular structure of uridine consists of a sugar molecule (ribose) bonded to a nitrogenous base (uracil) . This unique structure allows uridine to participate in the formation of RNA, where it pairs with adenine through hydrogen bonds .Chemical Reactions Analysis

Uridine plays a pivotal role in various biological processes. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose, which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation .Physical And Chemical Properties Analysis

Uridine is a solid substance with a molar mass of 244.20 g/mol . It is also known to have a density of 0.99308g/cm^3 and a melting point of 167.2 °C .Mechanism of Action

Future Directions

Recent studies have revealed that uridine maintains metabolic homeostasis during growth and cellular stress . It has been found that abnormal levels of blood uridine are present in people with diabetes and obesity, suggesting a link between uridine dysregulation and metabolic disorders . Therefore, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism . Future work on transcriptome-wide mapping of m5U will further uncover the functional roles of m5U in mRNA of mammals .

properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-MAZIVLEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([13C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)

![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)

![L-[4-13C]sorbose](/img/structure/B583972.png)

![Pyrido[3,2-e][1,2,4]triazin-5(8H)-one](/img/structure/B583975.png)